Ethyl imidazo[1,2-B]pyridazine-3-carboxylate

Catalog No.
S3199968
CAS No.
1420623-75-1
M.F
C9H9N3O2
M. Wt
191.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl imidazo[1,2-B]pyridazine-3-carboxylate

CAS Number

1420623-75-1

Product Name

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate

IUPAC Name

ethyl imidazo[1,2-b]pyridazine-3-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-10-8-4-3-5-11-12(7)8/h3-6H,2H2,1H3

InChI Key

VXKOJJIHJFBXSC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2N1N=CC=C2

solubility

not available

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound characterized by a fused imidazole and pyridazine structure. Its molecular formula is C₉H₉N₃O₂, and it features an ethyl ester functional group at the carboxylate position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and versatility in synthetic applications.

, including:

  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the imidazole or pyridazine rings can act as nucleophiles, participating in substitution reactions with electrophiles.
  • Cyclization Reactions: It can undergo cyclization to form more complex heterocycles, enhancing its structural diversity.

Research has indicated that imidazo[1,2-B]pyridazines exhibit a range of biological activities. Some notable effects include:

  • Anticancer Properties: Certain derivatives have shown promise as inhibitors of various kinases, making them potential candidates for cancer therapy.
  • Antimicrobial Activity: Compounds within this class have demonstrated antibacterial and antifungal properties, suggesting their utility in treating infections.
  • Anti-inflammatory Effects: Some studies indicate that these compounds may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.

The synthesis of ethyl imidazo[1,2-B]pyridazine-3-carboxylate typically involves a multi-step process. A notable method includes:

  • Formation of the Imidazo[1,2-B]pyridazine Core: This can be achieved through the reaction of 2-aminopyridine with appropriate electrophiles such as ethyl bromoacetate under basic conditions.
  • Carboxylation: The introduction of the carboxylate group can be performed via a subsequent reaction involving carbon dioxide or other carboxylic acid derivatives.

A convenient two-step one-pot synthesis has been reported, which simplifies the process and improves yield efficiency .

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate has several applications:

  • Drug Development: Its derivatives are explored as potential pharmaceuticals targeting various diseases, particularly cancer and infectious diseases.
  • Chemical Probes: Used in biochemical research to study enzyme interactions and cellular pathways.
  • Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of ethyl imidazo[1,2-B]pyridazine-3-carboxylate with biological targets have revealed:

  • Kinase Inhibition: Certain derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression .
  • Binding Affinity: Research indicates varying affinities for different biological targets, which is crucial for optimizing therapeutic efficacy .

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate shares structural similarities with several other compounds. Notable examples include:

Compound NameStructure TypeBiological Activity
Ethyl imidazo[1,2-a]pyridine-3-carboxylateImidazo-pyridineAntibacterial
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylateImidazo-pyridazineAnticancer
Imidazo[1,2-b]pyridineImidazole-pyridineAntimicrobial

Uniqueness

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is unique due to its specific arrangement of nitrogen atoms and carboxylate functionality, which enhances its biological activity compared to related compounds. Its ability to inhibit specific kinases while maintaining lower toxicity profiles makes it a valuable candidate in drug development.

Condensation Strategies Involving α-Bromoketones and Aminopyridazines

The cyclocondensation of α-bromoketones with aminopyridazines represents a cornerstone in the synthesis of imidazo[1,2-B]pyridazine frameworks. This method capitalizes on the nucleophilic reactivity of the amino group in aminopyridazines, which attacks the electrophilic α-carbon of α-bromoketones to form the fused bicyclic structure. Recent innovations have focused on ionic liquids as green solvents, with 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMImBF₄) demonstrating exceptional efficacy. For example, reactions conducted in BMImBF₄ at room temperature achieve completion within 1 hour, yielding 2-arylimidazo[1,2-B]pyridazines in up to 82% yield.

A comparative study of ionic liquids revealed BMImBF₄’s superiority over alternatives like BPyBF₄ (72% yield) and BMImPF₆ (70% yield), attributed to its optimal polarity and stabilization of transition states. The general procedure involves mixing equimolar α-bromoketones and aminopyridazines in BMImBF₄ with a mild base (e.g., sodium carbonate), followed by extraction with ethyl ether. This method avoids volatile organic solvents and enables ionic liquid recycling, aligning with green chemistry principles.

Table 1: Cyclocondensation Efficiency in Ionic Liquids

Ionic LiquidTemperature (°C)Time (h)Yield (%)
BMImBF₄25182
BPyBF₄25172
BMImPF₆25170

Two-Step One-Pot Synthesis Optimization for Scaffold Diversification

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction has been adapted for one-pot synthesis of ethyl imidazo[1,2-B]pyridazine-3-carboxylate derivatives. This strategy combines 3-aminopyridazine, aldehydes, and isocyanides in a single vessel, facilitated by Brønsted or Lewis acids. For instance, phosphotungstic acid (HPW) catalyzes the assembly of the imidazo[1,2-B]pyridazine core at 120°C under microwave irradiation, achieving yields up to 99%.

Key optimizations include:

  • Catalyst Loading: Reducing HPW to 2 mol% maintains efficacy while minimizing costs.
  • Solvent Selection: Ethanol outperforms water or glycerol due to improved solubility of intermediates.
  • Temperature Control: Microwave heating at 120°C ensures rapid cyclization without side reactions.

The one-pot approach also accommodates diverse substituents. For example, electron-deficient benzaldehydes (e.g., 4-nitrobenzaldehyde) react efficiently with tert-butyl isocyanide, introducing aryl groups at the 2-position of the imidazole ring. Subsequent esterification with ethyl chloroformate introduces the 3-carboxylate moiety, completing the synthesis in two steps.

Table 2: Substrate Scope in GBB One-Pot Synthesis

AldehydeIsocyanideYield (%)
4-Nitrobenzaldehydetert-Butyl99
BenzaldehydeCyclohexyl87
FurfuralBenzyl78

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate represents a significant advancement in heterocyclic medicinal chemistry, demonstrating remarkable biological target engagement across multiple kinase families and therapeutic applications. This compound class exhibits potent pharmacological activity through selective inhibition of key cellular signaling pathways, making it a valuable scaffold for drug development in oncology, immunology, and parasitology.

Biological Target Engagement and Pharmacological Activity

Dual Inhibition of Cdc-Like Kinase/Dual-Specificity Tyrosine Kinase Kinase Families in Protozoan and Mammalian Systems

The imidazo[1,2-B]pyridazine-3-carboxylate scaffold exhibits remarkable dual inhibitory activity against both Cdc-like kinase and dual-specificity tyrosine kinase families across mammalian and protozoan systems [1] [2]. This dual inhibition mechanism represents a significant advance in kinase pharmacology, as it provides simultaneous modulation of multiple cellular pathways critical for cell cycle progression and survival.

In mammalian systems, the compound demonstrates exceptional selectivity for dual-specificity tyrosine kinase 1A, with compound 17 exhibiting a potent inhibitory concentration of 94 nanomolar against the target enzyme [1]. The mechanism of action involves binding to the adenosine triphosphate-binding site of dual-specificity tyrosine kinase 1A, forming critical hydrogen bonds with the hinge region through the imidazo[1,2-B]pyridazine nitrogen atoms [1]. This interaction stabilizes an inactive conformation of the kinase, preventing substrate phosphorylation and downstream signaling cascades.

The selectivity profile of compound 29 demonstrates enhanced discrimination against Cdc-like kinase 1 compared to compound 17, achieving improved kinase selectivity through rational structure-activity relationship optimization [1]. This selectivity enhancement was achieved through the strategic incorporation of a 2-methyl substituent on the imidazo[1,2-B]pyridazine core, which occupies a unique hydrophobic cleft present in dual-specificity tyrosine kinase 1A but absent in Cdc-like kinase family members [1].
In protozoan systems, particularly in Toxoplasma gondii, imidazo[1,2-B]pyridazine derivatives target the calcium-dependent protein kinase 1, which shares structural homology with mammalian dual-specificity tyrosine kinases [3]. The compounds SP230, SP231, and SP232 maintain their inhibitory activity against Toxoplasma gondii calcium-dependent protein kinase 1 while demonstrating submicromolar potency against tachyzoite growth [3]. This cross-species activity suggests conservation of the adenosine triphosphate-binding site architecture between mammalian and protozoan kinases.

The dual inhibition mechanism extends to the modulation of downstream signaling pathways, including the phosphoinositide 3-kinase/mechanistic target of rapamycin pathway in mammalian cells and calcium signaling cascades in protozoan parasites [3]. This broad-spectrum kinase inhibition provides therapeutic opportunities for conditions requiring simultaneous targeting of multiple kinase families.

Biochemical analysis reveals that the imidazo[1,2-B]pyridazine-3-carboxylate scaffold adopts a type I binding mode, characterized by formation of hydrogen bonds with the kinase hinge region while maintaining the dual-specificity tyrosine kinase DFG motif in the active conformation [2]. This binding mode is preserved across species, contributing to the compound's broad-spectrum activity against both mammalian and protozoan kinases.

Antiproliferative Mechanisms in Solid Tumor and Hematological Malignancies

The antiproliferative activity of ethyl imidazo[1,2-B]pyridazine-3-carboxylate derivatives manifests through multiple mechanisms targeting both solid tumors and hematological malignancies [4] . The compound series demonstrates significant growth inhibition across diverse cancer cell lines, with particularly notable efficacy in non-small cell lung cancer and multiple myeloma models.

In solid tumor systems, the imidazo[1,2-B]pyridazine diaryl urea derivatives A15-A24 exhibit potent antiproliferative activity against non-small cell lung cancer cell lines A549 and H460, with inhibitory concentration 50 values ranging from 0.02 to 20.7 micromolar [4]. The mechanism involves direct inhibition of mechanistic target of rapamycin kinase activity, with compounds A17 and A18 demonstrating mechanistic target of rapamycin inhibitory concentrations of 0.067 and 0.062 micromolar, respectively [4].

The mechanistic target of rapamycin inhibition translates to profound cellular effects, including G1-phase cell cycle arrest and suppression of phosphorylation events involving protein kinase B and ribosomal protein S6 kinase beta-1 [4]. These downstream effects result in decreased protein synthesis, reduced cell growth, and ultimately apoptotic cell death in cancer cells dependent on mechanistic target of rapamycin signaling.
In hematological malignancies, particularly multiple myeloma, the transforming growth factor-beta activated kinase 1 inhibitory activity of compounds 26, 31, and 3 produces remarkable antiproliferative effects [6]. Compound 31 demonstrates the highest potency against H929 multiple myeloma cells with an inhibitory concentration of 0.024 micromolar, representing over 500-fold greater efficacy than the known transforming growth factor-beta activated kinase 1 inhibitor takinib [6].

The antiproliferative mechanism in multiple myeloma involves suppression of nuclear factor kappa B, p38 mitogen-activated protein kinase, extracellular signal-regulated kinase, and signal transducer and activator of transcription 3 signaling pathways [6]. This multi-pathway inhibition leads to downregulation of key survival factors including proto-oncogene serine/threonine kinase PIM2, MYC proto-oncogene, myeloid cell leukemia 1, interferon regulatory factor 4, and specificity protein 1 [6].

The selectivity profile of these compounds favors transformed cells over normal tissue, as demonstrated by minimal cytotoxicity against non-malignant cell lines at therapeutic concentrations [6]. This selectivity arises from the increased dependence of cancer cells on transforming growth factor-beta activated kinase 1 signaling for survival and proliferation compared to normal cells.

Mechanistic studies reveal that the antiproliferative effects involve both direct kinase inhibition and indirect effects on cellular metabolism and DNA repair mechanisms . The compounds induce oxidative stress in cancer cells while simultaneously impairing DNA damage response pathways, creating a synthetic lethal interaction that selectively targets malignant cells.

Modulation of Interleukin-1 Receptor-Associated Kinase 4 Signaling in Myeloid Differentiation Primary Response 88-Driven Lymphoproliferative Disorders

The modulation of interleukin-1 receptor-associated kinase 4 signaling represents a critical therapeutic mechanism for treating myeloid differentiation primary response 88-driven lymphoproliferative disorders [7] [8]. The L265P mutation in myeloid differentiation primary response 88 protein creates constitutive activation of interleukin-1 receptor-associated kinase 4, leading to persistent nuclear factor kappa B signaling and tumor growth in diffuse large B-cell lymphoma.

Compound 5 demonstrates exceptional potency against interleukin-1 receptor-associated kinase 4 with an inhibitory concentration of 1.3 nanomolar, while maintaining remarkable selectivity for activated B-cell-like diffuse large B-cell lymphoma harboring the myeloid differentiation primary response 88 L265P mutation [7]. The cellular selectivity is evidenced by inhibitory concentrations of 0.7 and 1.2 micromolar against OCI-LY10 and TMD8 cell lines, respectively, compared to 11.4 and 40.1 micromolar against wild-type myeloid differentiation primary response 88 cell lines Ramos and HT [7].

The mechanism involves disruption of the myeloid differentiation primary response 88-interleukin-1 receptor-associated kinase 4 signaling complex, preventing trans-autophosphorylation of interleukin-1 receptor-associated kinase 4 at threonine-345 and serine-346 residues [7]. This inhibition blocks the subsequent activation of interleukin-1 receptor-associated kinase 1 and prevents phosphorylation of inhibitor of nuclear factor kappa B kinase subunit beta, thereby maintaining inhibitor of nuclear factor kappa B alpha in its inhibitory state [7].

Western blot analysis confirms that compound 5 produces dose-dependent inhibition of interleukin-1 receptor-associated kinase 4 phosphorylation, with corresponding decreases in inhibitor of nuclear factor kappa B kinase subunit beta and nuclear factor kappa B p65 subunit phosphorylation [7]. This mechanism translates to reduced nuclear translocation of nuclear factor kappa B and decreased transcription of survival genes including B-cell lymphoma 2, X-linked inhibitor of apoptosis protein, and cyclooxygenase-2 [7].

The selectivity profile of compound 5 extends beyond interleukin-1 receptor-associated kinase 4, with kinase panel screening revealing only three kinases showing greater than 50% inhibition at 0.1 micromolar concentration: FMS-like tyrosine kinase 3, FMS-like tyrosine kinase 3-internal tandem duplication, and KIT proto-oncogene receptor tyrosine kinase [7]. This selectivity profile suggests potential additional therapeutic applications in acute myeloid leukemia, where these kinases play crucial roles in disease pathogenesis.

The therapeutic potential of interleukin-1 receptor-associated kinase 4 inhibition is further enhanced by synergistic interactions with existing therapies [7]. Combination treatment with compound 5 and the Bruton tyrosine kinase inhibitor ibrutinib produces synergistic effects in TMD8 cells, with a combination index of 0.13 indicating strong synergism [7]. This synergy arises from complementary inhibition of B-cell receptor signaling and myeloid differentiation primary response 88-dependent pathways.

Clinical relevance is supported by the high prevalence of myeloid differentiation primary response 88 L265P mutations in activated B-cell-like diffuse large B-cell lymphoma, occurring in approximately 29% of patients [7]. The mutation frequency increases to over 90% in Waldenström macroglobulinemia and 54% in immunoglobulin M monoclonal gammopathy of undetermined significance [9], expanding the potential patient population for interleukin-1 receptor-associated kinase 4 inhibitory therapy.

Antiplasmodial and Antileishmanial Efficacy Through Parasitic Kinase Targeting

The antiplasmodial and antileishmanial activities of ethyl imidazo[1,2-B]pyridazine-3-carboxylate derivatives represent a significant advancement in antiparasitic drug development, targeting essential kinases unique to protozoan parasites [3] [10]. These compounds demonstrate remarkable efficacy against multiple parasitic species while maintaining selectivity over mammalian kinases.

In Toxoplasma gondii infections, the imidazo[1,2-B]pyridazine salts SP230, SP231, and SP232 target calcium-dependent protein kinase 1, an enzyme essential for parasite invasion and intracellular survival [3]. The compounds maintain their inhibitory activity against Toxoplasma gondii calcium-dependent protein kinase 1 following conversion to hydrochloride salts, enabling systemic administration and improved bioavailability [3].

The mechanism of action involves selective inhibition of calcium-dependent protein kinase 1, which differs significantly from mammalian calcium-dependent protein kinases in its adenosine triphosphate-binding site architecture and substrate specificity [3]. This selectivity is critical for achieving therapeutic efficacy while minimizing host toxicity, as mammalian cells possess functionally distinct calcium-dependent signaling pathways.

In vivo efficacy studies demonstrate that all three compounds produce greater than 90% reduction in parasite burden in spleen and lung tissues of mice infected with Toxoplasma gondii ME49 strain [3]. The compounds are effective when administered at doses of 25 or 50 milligrams per kilogram per day for 4 to 8 days, with no significant increases in hepatic or renal toxicity markers [3]. This therapeutic window suggests favorable pharmacokinetic properties and low systemic toxicity.

For leishmaniasis treatment, the imidazo[1,2-a]pyrazine derivative CTN1122 demonstrates potent antileishmanial activity through selective inhibition of Leishmania casein kinase 1.2 [10]. The compound exhibits an inhibitory concentration of 0.72 micromolar against Leishmania casein kinase 1.2, translating to superior antiparasitic efficacy compared to miltefosine, the current standard oral therapy [10].

The structural basis for Leishmania casein kinase 1.2 inhibition involves specific interactions between the 4-pyridyl moiety of CTN1122 and the kinase adenosine triphosphate-binding site [10]. Homology modeling studies reveal that the 2-aminopyrimidin-4-yl substitution at position 3 of related compounds enhances binding affinity through additional hydrogen bonding interactions with conserved amino acid residues in the kinase active site [10].

The antileishmanial mechanism extends beyond direct kinase inhibition to include disruption of parasite cell cycle progression and induction of programmed cell death pathways [10]. These effects are mediated through downstream signaling cascades involving cyclin-dependent kinases and apoptotic regulatory proteins unique to Leishmania parasites.

Cross-resistance studies indicate that imidazo[1,2-B]pyridazine derivatives maintain activity against drug-resistant parasitic strains, including those resistant to pentavalent antimonials and amphotericin B [11]. This broad-spectrum activity suggests that the compounds target essential cellular processes that are difficult for parasites to circumvent through resistance mechanisms.

The selectivity profile of these compounds favors parasitic kinases over mammalian enzymes due to evolutionary divergence in kinase domain structures [3] [10]. Parasitic kinases possess unique structural features in their adenosine triphosphate-binding sites and activation loop conformations that can be selectively targeted without affecting essential mammalian kinase functions.

Pharmacokinetic studies reveal that the compounds achieve therapeutic concentrations in brain tissue, suggesting potential efficacy against cerebral forms of toxoplasmosis and leishmaniasis [3]. The brain penetration is particularly important for treating central nervous system infections, where traditional therapies often fail to achieve adequate drug concentrations.

The therapeutic potential extends to other protozoan parasites, with preliminary studies indicating activity against Trypanosoma species and Plasmodium falciparum [12]. This broad-spectrum antiparasitic activity suggests that the imidazo[1,2-B]pyridazine scaffold targets conserved kinase domains present across multiple parasitic species.

XLogP3

0.9

Dates

Last modified: 08-18-2023

Explore Compound Types